2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl-
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Overview
Description
2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- is a chemical compound with the molecular formula C22H16N4O It is known for its unique structure, which includes an isoquinoline ring, a carboxamide group, and a cyano group attached to a diphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- typically involves the reaction of isoquinoline derivatives with diphenylamine and cyanogen bromide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted isoquinolinecarboxamides with various functional groups.
Scientific Research Applications
2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. The cyano group and diphenylamine moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyano-N,N-diphenyl-2(1H)-phthalazinecarboxamide
- 1-Cyano-N,N-diphenylformamidine
- 2(1H)-Phthalazinecarboxamide, 1-cyano-N,N-diphenyl-
Uniqueness
2(1H)-Isoquinolinecarboxamide, 1-cyano-N,N-diphenyl- is unique due to its isoquinoline ring structure, which distinguishes it from other similar compounds.
Properties
CAS No. |
4053-46-7 |
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Molecular Formula |
C23H17N3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-cyano-N,N-diphenyl-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C23H17N3O/c24-17-22-21-14-8-7-9-18(21)15-16-25(22)23(27)26(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,22H |
InChI Key |
HDBNACUXCQVKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CC4=CC=CC=C4C3C#N |
Origin of Product |
United States |
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